6-(Ethylamino)hexan-1-ol
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Overview
Description
6-(Ethylamino)hexan-1-ol is an organic compound with the molecular formula C8H19NO It is a primary alcohol with an ethylamino group attached to the sixth carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Another method involves the reduction of 6-(ethylamino)hexan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 6-(ethylamino)hexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 6-(Ethylamino)hexanoic acid.
Reduction: 6-(Ethylamino)hexane.
Substitution: 6-(Ethylamino)hexyl chloride.
Scientific Research Applications
6-(Ethylamino)hexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions involving amines and alcohols.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)hexan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors through its ethylamino and hydroxyl groups. These interactions can influence various molecular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: A primary alcohol with a six-carbon chain but without the ethylamino group.
6-Aminohexan-1-ol: Similar structure but with an amino group instead of an ethylamino group.
6-(Methylamino)hexan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
6-(Ethylamino)hexan-1-ol is unique due to the presence of both an ethylamino group and a hydroxyl group on a hexane chain
Properties
CAS No. |
42055-20-9 |
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Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
6-(ethylamino)hexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-2-9-7-5-3-4-6-8-10/h9-10H,2-8H2,1H3 |
InChI Key |
GKTZKHBCHBKGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCO |
Origin of Product |
United States |
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